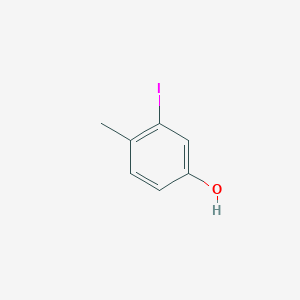

3-Iodo-4-methylphenol

Overview

Description

3-Iodo-4-methylphenol is an aromatic organic compound that belongs to the class of phenols It is characterized by the presence of an iodine atom and a methyl group attached to the benzene ring, specifically at the third and fourth positions, respectively

Mechanism of Action

Target of Action

3-Iodo-4-methylphenol, also known as 4-Iodo-3-methylphenol, is an organic compound It is known that phenolic compounds like cresols, which are structurally similar to this compound, can interact with bacterial cell membranes .

Mode of Action

It is known that cresols, a group of aromatic organic compounds similar to this compound, can cause the destruction of bacterial cell membranes . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the cell membrane integrity and function.

Biochemical Pathways

The disruption of bacterial cell membranes by similar compounds like cresols can affect multiple biochemical pathways within the cell, leading to cell death .

Pharmacokinetics

It is known that the compound is a solid at room temperature , suggesting that its bioavailability could be influenced by factors such as solubility and stability.

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound might lead to the disruption of bacterial cell membranes, affecting their integrity and function, and ultimately leading to cell death .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . This suggests that factors such as light, humidity, and temperature could potentially influence the compound’s action and stability.

Biochemical Analysis

Biochemical Properties

It is known that phenolic compounds, including 3-Iodo-4-methylphenol, can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

Research on the cellular effects of this compound is limited. It has been found that some iodo-phenolic compounds, including 4-iodo-2-methylphenol, exhibit cytotoxic effects on mammalian cells

Molecular Mechanism

It is known that phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression

Metabolic Pathways

Phenolic compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-4-methylphenol can be synthesized through several methods, including nucleophilic aromatic substitution and electrophilic aromatic substitution. One common method involves the iodination of 4-methylphenol (also known as p-cresol) using iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting the hydrogen atom at the third position of the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The iodine atom can be reduced to form 4-methylphenol.

Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophilic reagents such as sodium hydroxide, ammonia, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: 4-Methylphenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Iodo-4-methylphenol has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its phenolic structure.

Industry: Used in the production of specialty chemicals, dyes, and polymers.

Comparison with Similar Compounds

2-Iodo-4-methylphenol: Similar structure but with the iodine atom at the second position.

4-Iodo-3-methylphenol: Similar structure but with the iodine and methyl groups swapped.

4-Methylphenol (p-Cresol): Lacks the iodine atom but has a similar phenolic structure.

Uniqueness: 3-Iodo-4-methylphenol is unique due to the specific positioning of the iodine and methyl groups, which confer distinct chemical reactivity and biological activity compared to its isomers and other phenolic compounds. This uniqueness makes it valuable in targeted applications where specific interactions are required.

Biological Activity

3-Iodo-4-methylphenol, also known as 4-Iodo-3-methylphenol, is a halogenated phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H7IO

- Molecular Weight : 234.034 g/mol

- Density : 1.9 ± 0.1 g/cm³

- Boiling Point : 276.7 ± 28.0 °C at 760 mmHg

- Flash Point : 121.1 ± 24.0 °C

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Similar to other phenolic compounds, it is believed to disrupt bacterial cell membranes, leading to cell death. This is primarily due to its ability to interact with lipid bilayers and alter membrane integrity.

- Enzyme Inhibition : The compound's phenolic structure allows it to inhibit various enzymes, potentially affecting metabolic pathways within microbial cells.

- Cytotoxic Effects : Research indicates that iodo-phenolic compounds can exhibit cytotoxic effects on mammalian cells, suggesting a potential for anticancer applications .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The presence of the iodine atom is thought to enhance its antimicrobial potency by influencing interactions with bacterial cell components.

Anticancer Properties

Recent research has highlighted the potential anticancer effects of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and inflammatory pathways. The compound's ability to modulate gene expression related to cell cycle regulation further supports its role as a potential therapeutic agent against cancer .

Case Studies and Research Findings

- Cytotoxicity Assessment : A study investigating the cytotoxic effects of various iodo-phenolics, including this compound, found significant toxicity against mammalian cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : In a comparative study, this compound exhibited superior antimicrobial activity compared to non-halogenated phenols, reinforcing the hypothesis that halogen substitution enhances biological activity.

- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that this compound could effectively inhibit specific enzymes involved in bacterial metabolism, leading to reduced viability in treated cultures.

Properties

IUPAC Name |

3-iodo-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRHEJRMXKBBKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698954 | |

| Record name | 3-Iodo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626250-54-2 | |

| Record name | 3-Iodo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.